2-Bromo-1-phenylprop-2-en-1-one
Overview
Description
2-Bromo-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C9H7BrO. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-phenylprop-2-en-1-one can be synthesized through the bromination of 1-phenyl-2-propen-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the 1-phenyl-2-propen-1-one, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Addition of nucleophiles across the double bond results in the formation of different adducts.
Oxidation and Reduction Products: Alcohols and carboxylic acids are common products of reduction and oxidation reactions, respectively.
Scientific Research Applications
2-Bromo-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenylprop-2-en-1-one involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the electron-deficient carbonyl carbon and the conjugated double bond system. The molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular nucleophiles .
Comparison with Similar Compounds
2-Bromo-1-phenylprop-2-en-1-one can be compared with other similar compounds such as:
2-Bromo-1-phenylpropane: Similar in structure but lacks the α,β-unsaturated carbonyl system.
2-Bromo-1-phenylpentan-1-one: Contains a longer carbon chain and different reactivity.
2-Bromoacetophenone: Similar in having a bromine atom and a carbonyl group but differs in the position of the bromine atom.
The uniqueness of this compound lies in its α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBLWIZCAPMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538834 | |
Record name | 2-Bromo-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-46-1 | |
Record name | 2-Bromo-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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